molecular formula C11H18O B1620208 1-Methyl-2-decalone CAS No. 21102-88-5

1-Methyl-2-decalone

Cat. No.: B1620208
CAS No.: 21102-88-5
M. Wt: 166.26 g/mol
InChI Key: OATKSURGQMWHRL-UHFFFAOYSA-N
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Description

1-Methyl-2-decalone is an organic compound with the molecular formula C11H18O. It is a bicyclic ketone, specifically a derivative of decalin, which is a saturated analog of naphthalene. The compound is known for its unique structure, which includes a methyl group attached to the second carbon of the decalin ring system. This structural feature imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-decalone can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2-decalone. This process typically uses a strong base to deprotonate the 2-decalone, followed by the addition of a methylating agent such as methyl iodide . The reaction conditions often include an aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective methylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while methylation can be achieved using methyl halides under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-decalone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2-decalone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-decalone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties compared to its isomers. This uniqueness makes it valuable in synthetic organic chemistry and various industrial applications .

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKSURGQMWHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCCC2CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943429
Record name 1-Methyloctahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74924-17-7, 21102-88-5
Record name Octahydro-1-methyl-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74924-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Naphthalenone, octahydro-1-methyl-, (1alpha,4abeta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyloctahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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